molecular formula C9H5ClO2 B101231 3-Oxo-2-phenylprop-2-enoyl chloride CAS No. 17118-70-6

3-Oxo-2-phenylprop-2-enoyl chloride

Cat. No. B101231
CAS RN: 17118-70-6
M. Wt: 180.59 g/mol
InChI Key: ZEHCNHDIBSTCCY-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylprop-2-enoyl chloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds which can give insights into the chemical behavior and properties that 3-Oxo-2-phenylprop-2-enoyl chloride might exhibit. For instance, the synthesis and crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, is detailed, suggesting that similar synthetic methods could potentially be applied to 3-Oxo-2-phenylprop-2-enoyl chloride . Additionally, the study of cyclic isomers and cyclodimers of 3-oxo-1-silaprop-1-enes provides information on the behavior of compounds with similar structural motifs under photochemical conditions .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, which could be a viable method for synthesizing 3-Oxo-2-phenylprop-2-enoyl chloride. In the case of the 2-oxo-3-phenyl compound, the reaction was performed with 4-chlorobenzoyl chloride . This suggests that 3-Oxo-2-phenylprop-2-enoyl chloride might also be synthesized through a condensation reaction, possibly involving an appropriate phenyl compound and an acyl chloride.

Molecular Structure Analysis

The molecular structure of the related 2-oxo-3-phenyl compound features a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings . This indicates that the 3-Oxo-2-phenylprop-2-enoyl chloride might also exhibit a complex structure with multiple ring systems, although the exact structure would need to be determined through methods such as X-ray crystallography.

Chemical Reactions Analysis

The related 3-oxo-1-silaprop-1-enes compounds demonstrate interesting reactivity under photochemical conditions, leading to cyclization or the formation of cyclodimers depending on the steric demands of the substituents . This suggests that 3-Oxo-2-phenylprop-2-enoyl chloride could also undergo similar photochemical reactions, potentially leading to the formation of cyclic structures or dimers.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Oxo-2-phenylprop-2-enoyl chloride are not directly reported, the properties of related compounds can provide some clues. The crystal structure analysis of the 2-oxo-3-phenyl compound provides data such as the crystal system, space group, and cell dimensions, which could be similar for 3-Oxo-2-phenylprop-2-enoyl chloride if it shares structural similarities . The density and reflection data from the crystallography study could also be indicative of the types of physical properties that 3-Oxo-2-phenylprop-2-enoyl chloride might exhibit.

properties

InChI

InChI=1S/C9H5ClO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHCNHDIBSTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444653
Record name 3-Oxo-2-phenylprop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2-phenylprop-2-enoyl chloride

CAS RN

17118-70-6
Record name 3-Oxo-2-phenylprop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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